

"Carboxy-PEG4-phosphonic acid ethyl ester" molecular structure and formula

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Compound of Interest

Compound Name: *Carboxy-PEG4-phosphonic acid
ethyl ester*

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An In-depth Technical Guide to Carboxy-PEG4-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation and bioconjugation technologies.^{[1][2][3]} Its unique architecture, featuring a carboxylic acid group, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a phosphonic acid ethyl ester moiety, offers a versatile platform for the synthesis of complex biomolecules.^{[4][5]} This guide provides a comprehensive overview of its molecular structure, chemical properties, and applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Chemical Formula

The chemical structure of **Carboxy-PEG4-phosphonic acid ethyl ester** is characterized by three key functional domains: a terminal carboxylic acid for conjugation, a flexible and water-soluble PEG4 linker, and a phosphonic acid ethyl ester group.

Molecular Formula: $C_{15}H_{31}O_9P$ ^[1]

Molecular Weight: 386.38 g/mol [1]

CAS Number: 1964503-39-6[4]

Below is a two-dimensional representation of the molecular structure:

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Caption: 2D structure of **Carboxy-PEG4-phosphonic acid ethyl ester**.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of **Carboxy-PEG4-phosphonic acid ethyl ester** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₃₁ O ₉ P	[1]
Molecular Weight	386.38 g/mol	[1]
CAS Number	1964503-39-6	[4]
Appearance	White to off-white solid or liquid	
Purity	Typically ≥95%	[4]
Storage Conditions	Store at -20°C for long-term stability	[4]
Solubility	Soluble in water and most organic solvents	[5]

Applications in Drug Development

The primary application of **Carboxy-PEG4-phosphonic acid ethyl ester** is as a linker in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG4 linker in **Carboxy-PEG4-phosphonic acid ethyl ester** provides the necessary spatial separation and flexibility between the target protein ligand and the E3 ligase ligand, while enhancing the solubility and pharmacokinetic properties of the resulting PROTAC.[5]

The phosphonic acid ethyl ester group can serve as a stable anchor for conjugation to various ligands or surfaces, and can also be hydrolyzed to the corresponding phosphonic acid for specific binding interactions.[2]

Experimental Protocols

General Protocol for PROTAC Synthesis using Carboxy-PEG4-phosphonic acid ethyl ester

This protocol outlines a general procedure for conjugating a target protein ligand (with a primary amine) and an E3 ligase ligand (with a suitable functional group) using **Carboxy-**

PEG4-phosphonic acid ethyl ester.

Materials:

- **Carboxy-PEG4-phosphonic acid ethyl ester**
- Target protein ligand with a primary amine (-NH₂)
- E3 ligase ligand with a reactive group (e.g., -OH, -NH₂)
- Coupling agents (e.g., HATU, HOBT)
- Amine base (e.g., DIPEA)
- Anhydrous DMF or DMSO
- Reaction vessel and magnetic stirrer
- Purification system (e.g., HPLC)

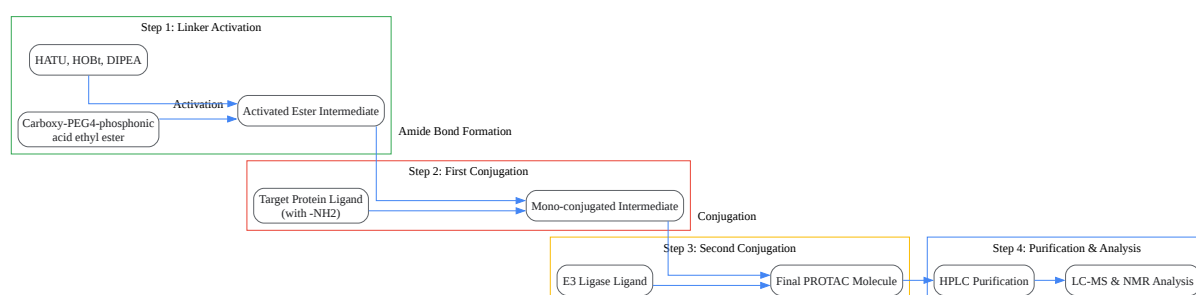
Procedure:

- **Activation of the Carboxylic Acid:** Dissolve **Carboxy-PEG4-phosphonic acid ethyl ester** (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq), HOBT (1.1 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group.
- **First Conjugation:** To the activated linker solution, add the target protein ligand (1.0 eq). Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
- **Purification (Optional):** If necessary, the mono-conjugated product can be purified by preparative HPLC at this stage.
- **Second Conjugation:** The phosphonic acid ethyl ester can be hydrolyzed to the free phosphonic acid using appropriate conditions if required for the second conjugation. Subsequently, couple the E3 ligase ligand to the other end of the linker using a suitable conjugation chemistry.

- Final Purification: Purify the final PROTAC conjugate by preparative HPLC to obtain the desired product with high purity.
- Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the logical workflow for the synthesis of a PROTAC using **Carboxy-PEG4-phosphonic acid ethyl ester**.



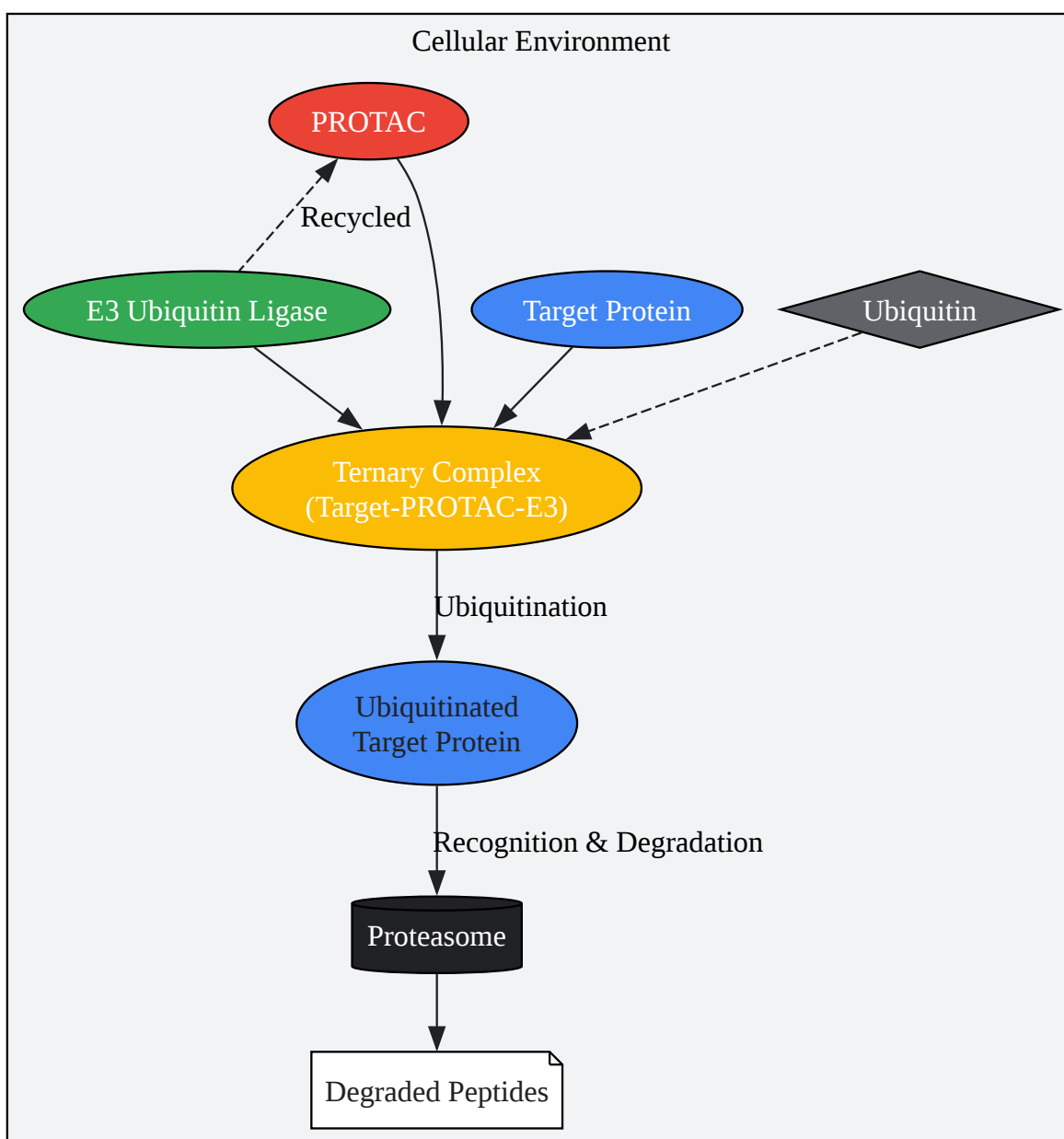
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Caption: A logical workflow for the synthesis of a PROTAC molecule.

Signaling Pathway and Mechanism of Action

Carboxy-PEG4-phosphonic acid ethyl ester itself is not directly involved in signaling pathways. However, as a crucial component of a PROTAC, it facilitates the hijacking of the ubiquitin-proteasome system to induce targeted protein degradation.

The following diagram illustrates the general mechanism of action of a PROTAC.



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Caption: The mechanism of action of a PROTAC for targeted protein degradation.

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